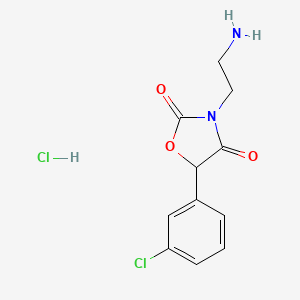![molecular formula C13H12F3NO2 B8048597 6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B8048597.png)
6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic organic compound characterized by a spirocyclic structure incorporating an indole moiety and an oxane ring. The trifluoromethyl group attached to the indole ring significantly enhances the compound’s chemical stability and lipophilicity, making it a valuable entity in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the following steps:
Starting Materials: The synthesis begins with indole derivatives and trifluoromethylating agents.
Trifluoromethylation: The indole derivative undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under catalytic conditions.
Spirocyclization: The trifluoromethylated indole is then subjected to spirocyclization with an appropriate oxane precursor under acidic or basic conditions to form the spiro[indole-oxane] structure.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxo derivatives of the spiro[indole-oxane] structure.
Reduction: Reduced indole derivatives with altered electronic properties.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
- 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
- 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
- 6-(Trifluoromethyl)-1H-indole-3-aldehyde
Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness enhances its stability and reactivity, making it a more versatile compound in synthetic and industrial applications.
Propriétés
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-9-10(7-8)17-11(18)12(9)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHXNPHOONIJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048569.png)


![1,3,3a,8b-Tetrahydroindeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048586.png)
![Bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8048616.png)
![Bicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8048624.png)

